4-(morpholin-4-yl)benzene-1-sulfonyl chloride
CAS No.: 125393-22-8
Cat. No.: VC11966732
Molecular Formula: C10H12ClNO3S
Molecular Weight: 261.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125393-22-8 |
---|---|
Molecular Formula | C10H12ClNO3S |
Molecular Weight | 261.7 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₁₀H₁₂ClNO₃S and a molecular weight of 261.73 g/mol . Its IUPAC name, 4-morpholin-4-ylbenzenesulfonyl chloride, reflects the presence of a sulfonyl chloride group (-SO₂Cl) at the para position of a benzene ring fused to a morpholine moiety (C₄H₈NO). Key structural features include:
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Sulfonyl chloride group: A highly reactive electrophilic center enabling nucleophilic substitutions.
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Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, conferring polarity and solubility in organic solvents.
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Aromatic benzene ring: Provides a planar framework for π-π interactions in molecular recognition processes.
The SMILES notation (C1COCCN1C2=CC=C(C=C2)S(=O)(=O)Cl) and InChIKey (FPJABYRHGJABIZ-UHFFFAOYSA-N) further specify its connectivity .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via sulfonylation of 4-morpholinobenzene with chlorosulfonic acid:
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Sulfonation: 4-Morpholinobenzene reacts with ClSO₃H at 0–5°C to form the sulfonic acid intermediate.
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Chlorination: Treatment with PCl₅ or SOCl₂ converts the sulfonic acid to the sulfonyl chloride .
Alternative routes involve reacting morpholine with 4-(bromomethyl)benzenesulfonyl chloride under basic conditions (pH 9–10), followed by acidification to precipitate the product .
Industrial Manufacturing
Industrial protocols optimize yield and purity through:
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Continuous flow reactors: Enhance heat transfer and reduce side reactions during exothermic sulfonation steps.
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In-line spectroscopy: Monitors reaction progress in real time to minimize byproducts.
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Crystallization: Purifies the final product using methanol/water mixtures, achieving >98% purity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s sulfonyl chloride group reacts with amines, alcohols, and thiols, making it invaluable for constructing sulfonamides, sulfonate esters, and sulfonyl sulfides. Notable examples include:
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Antibacterial agents: Aziz-ur-Rehman et al. synthesized 5-substituted-1,3,4-oxadiazole derivatives by reacting 4-(morpholin-4-yl)benzene-1-sulfonyl chloride with thiol-containing heterocycles. Compound 6b exhibited potent activity against Salmonella typhi and Escherichia coli (MIC = 12.5 µg/mL) .
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Kinase inhibitors: Sulfonamide derivatives derived from this compound have shown inhibitory activity against RET kinase, a target in thyroid cancer therapy .
Materials Science
The morpholine moiety enhances solubility in polymer matrices, enabling applications in:
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Epoxy hardeners: Accelerate curing reactions in adhesives and coatings.
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Ion-exchange resins: Sulfonic acid derivatives form stable polyelectrolytes for water treatment membranes.
Research Findings and Biological Activity
Antibacterial Efficacy
A 2015 study evaluated sulfonyl-linked 1,3,4-oxadiazoles (Table 1) :
Compound | Bacterial Strain | MIC (µg/mL) |
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6a | S. typhi | 25.0 |
6b | E. coli | 12.5 |
6c | B. subtilis | 50.0 |
Mechanism: The sulfonyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .
Enzyme Inhibition
Derivatives inhibit acetylcholinesterase (AChE) (IC₅₀ = 3.8 µM), suggesting potential for Alzheimer’s disease therapy. Molecular docking studies reveal interactions with the AChE catalytic triad (Ser203, Glu334, His447) .
Future Perspectives
Ongoing research explores:
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Targeted drug delivery: Conjugating the compound to nanoparticles for enhanced bioavailability.
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Green chemistry: Developing aqueous-phase sulfonylation catalysts to replace toxic chlorinating agents.
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